2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate
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Overview
Description
2,4-dibromo-6-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate: is a complex organic compound with the following molecular formula:
C22H15Br2ClN2O3
. It contains bromine, chlorine, and nitrogen atoms, along with a benzene ring and various functional groups.Preparation Methods
a. Synthetic Routes: The synthesis of this compound involves several steps due to the presence of multiple functional groups
Friedel-Crafts Acylation: The propyl group is introduced via a Friedel-Crafts acylation reaction.
Nitration: The nitro group is introduced using nitric acid. Nitration is crucial for subsequent reactions.
Bromination: The compound undergoes bromination, resulting in the formation of the dibromo derivative.
b. Industrial Production: While specific industrial production methods are proprietary, the synthetic routes mentioned above serve as a foundation for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amine, leading to diverse reactivity.
Substitution: Bromination occurs at the ortho and para positions due to the presence of electron-withdrawing groups.
Benzylic Position Reactions: The benzylic position is susceptible to halogenation and other transformations .
Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Bromination: Bromine (Br₂) or N-bromosuccinimide (NBS).
Scientific Research Applications
This compound finds applications in:
Medicine: Investigating its potential as a drug candidate.
Chemistry: Studying its reactivity and mechanisms.
Industry: Developing new materials or catalysts.
Mechanism of Action
The precise mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers may compare it with related benzoate derivatives to highlight its unique features.
Properties
Molecular Formula |
C26H24Br2N2O4 |
---|---|
Molecular Weight |
588.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C26H24Br2N2O4/c1-16(2)21-10-9-17(3)11-23(21)33-15-24(31)30-29-14-19-12-20(27)13-22(28)25(19)34-26(32)18-7-5-4-6-8-18/h4-14,16H,15H2,1-3H3,(H,30,31)/b29-14+ |
InChI Key |
IDTZYGQRCVSWEU-IPPBACCNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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